N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
“N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that belongs to the family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It’s part of the isoxazole derivatives, which are known for their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades due to their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Carbonic Anhydrase Inhibitors
Compounds containing the isoxazole moiety, such as those synthesized by Altug et al. (2017), have been identified as potent inhibitors of human carbonic anhydrase isoforms II and VII, suggesting applications in treating conditions like glaucoma and neuropathic pain due to their excellent inhibitory activity (Altug et al., 2017).
Gold-Catalyzed Cycloaddition Reactions
Isoxazole derivatives have also been found to act as novel nucleophiles in gold-catalyzed cycloaddition reactions with ynamides, offering a concise and chemoselective access to polysubstituted oxazines and oxazepines. This highlights their utility in synthetic chemistry for constructing complex molecular architectures (Xu et al., 2018).
Antibacterial Agents
Research by Palkar et al. (2017) has led to the design and synthesis of novel analogs exhibiting promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating the potential use of isoxazole-containing compounds in developing new antibacterial drugs (Palkar et al., 2017).
Diuretic Activity
Compounds synthesized with the benzothiazole and isoxazole framework have been screened for diuretic activity, identifying specific derivatives as promising candidates for further exploration as diuretic agents (Yar & Ansari, 2009).
Antagonists for Endothelin Receptor
N2-Aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides have been reported to act as potent and selective antagonists for the endothelin receptor-A (ETA), showcasing the therapeutic potential of isoxazole derivatives in cardiovascular diseases (Wu et al., 1997).
Glycoprotein IIb/IIIa Antagonists
Isoxazoline derivatives have been explored as glycoprotein IIb/IIIa antagonists, indicating their potential application in preventing platelet aggregation, a critical factor in thrombosis and cardiovascular diseases (Xue et al., 1997).
Antipsychotic Agents
A series of benzisoxazole- and benzisothiazole-3-carboxamides have demonstrated affinity for dopamine D2 and serotonin 5HT2A and 5HT1A receptors, with several compounds showing activity in animal models predictive of antipsychotic activity. This suggests their potential as atypical antipsychotic agents with reduced extrapyramidal side effects (EPS) (Hrib et al., 1994).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit selectivity for phosphodiesterase 4 over phosphodiesterase 10 and phosphodiesterase 11 .
Mode of Action
This could result in changes to cellular signaling pathways, impacting cell function .
Result of Action
Modulation of phosphodiesterase activity could potentially result in changes to cell signaling and function, possibly exerting therapeutic effects .
Properties
IUPAC Name |
N-(1,2-oxazol-4-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-11(13-8-4-12-17-5-8)7-1-2-9-10(3-7)16-6-15-9/h1-5H,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJOYWOSPGELMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CON=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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